ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Description

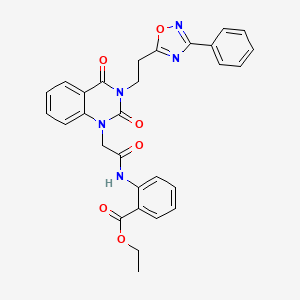

Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a dihydroquinazolinone core linked to a 1,2,4-oxadiazole moiety and an ethyl benzoate ester. Such hybrid structures are of significant interest in medicinal and agrochemical research due to the pharmacological and physicochemical properties imparted by their heterocyclic components . The dihydroquinazolinone scaffold is associated with bioactivity in herbicides and enzyme inhibitors, while the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity . This article provides a detailed comparison of this compound with structurally and functionally related derivatives, supported by synthesis, spectroscopic, and biological data.

Properties

Molecular Formula |

C29H25N5O6 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

ethyl 2-[[2-[2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C29H25N5O6/c1-2-39-28(37)20-12-6-8-14-22(20)30-24(35)18-34-23-15-9-7-13-21(23)27(36)33(29(34)38)17-16-25-31-26(32-40-25)19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3,(H,30,35) |

InChI Key |

DSMHDYSAGMAPPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=NC(=NO4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, oxadiazole compounds, and benzoic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may produce a variety of substituted benzoate derivatives.

Scientific Research Applications

Biological Activities

The biological activity of ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is of particular interest due to its potential therapeutic applications:

1. Anticancer Properties : Compounds with quinazoline and oxadiazole structures have been shown to exhibit anticancer activity by inhibiting specific kinases involved in tumor growth.

2. Antimicrobial Activity : The presence of the oxadiazole ring suggests potential antimicrobial properties against various pathogens.

3. Anti-inflammatory Effects : The acetamido group may contribute to anti-inflammatory activities through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored compounds similar to this compound:

These findings indicate the compound's multifaceted potential in therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context and application.

Comparison with Similar Compounds

Quinazolinone Derivatives with Oxadiazole Substituents

A key analog is 2-(6-(2-chloro-4-trifluoromethylphenoxy)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) acetate (Compound 2, ). Both compounds share the dihydroquinazolinone core but differ in substituents:

- Target compound : 3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl) group and ethyl benzoate ester.

- Compound 2: 6-(2-chloro-4-trifluoromethylphenoxy) group and acetate ester.

The 1,2,4-oxadiazole in the target compound may improve lipophilicity and bioavailability compared to the chloro-trifluoromethylphenoxy group in Compound 2, which is associated with herbicidal activity .

Dihydropyridine-Oxadiazole Hybrid

Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate () replaces the dihydroquinazolinone with a dihydropyridine ring. Structural differences include:

- Central heterocycle: Dihydropyridine () vs. dihydroquinazolinone (target).

- Substituents: 4-methylphenyl on oxadiazole () vs. phenyl (target).

Spectroscopic Characterization

All compounds were characterized using IR, ¹H NMR, and mass spectrometry (Table 1). The target compound’s ¹H NMR would show distinct signals for the ethyl benzoate (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for OCH₂) and oxadiazole-proton environments (δ 7.5–8.5 ppm for aromatic protons), consistent with and .

Table 1: Spectroscopic Data Comparison

Biological Activity

Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups, which contribute to its biological activities. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O5 |

| Molecular Weight | 396.45 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and antioxidant properties.

Antitumor Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antitumor effects. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF7 | 7.5 |

| Ethyl Derivative | HCT116 | 6.2 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against both bacterial and fungal strains. In vitro tests demonstrated effective inhibition against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 25 μg/mL |

The presence of oxadiazole moieties is believed to enhance the antimicrobial efficacy by disrupting microbial membranes.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Results indicated a significant ability to neutralize free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ethyl Derivative | 85% |

| Ascorbic Acid (Control) | 90% |

Case Studies and Research Findings

- Study on Antitumor Effects : A recent study evaluated the anticancer effects of similar quinazoline derivatives on breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of substituted oxadiazoles. The study found that compounds with similar structures exhibited potent activity against resistant strains of bacteria .

- Antioxidant Properties : Research highlighted the antioxidant capabilities of related compounds using various assays. The findings suggested that these compounds could potentially be developed for therapeutic use in oxidative stress-related diseases .

Q & A

Q. What are the foundational synthetic strategies for preparing ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate?

The synthesis typically involves sequential coupling of the quinazolinone core, oxadiazole moiety, and benzoate ester. Key steps include:

- Quinazolinone formation : Cyclization of anthranilic acid derivatives under reflux with urea or thiourea (analogous to methods in and ).

- Oxadiazole coupling : Reaction of hydroxylamine intermediates with nitriles or carboxylic acid derivatives. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole can be coupled to the quinazolinone acetic acid derivative using cesium carbonate in DMF at room temperature for 16–18 hours .

- Amidation and esterification : Activation of carboxylic acid groups (e.g., via EDCI/HOBt) for amide bond formation, followed by esterification with ethanol under acidic conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Elemental analysis (CHNS) : To confirm stoichiometry (e.g., deviations >0.4% suggest impurities; see Table 1 for an example framework) .

- 1H/13C NMR : To resolve structural ambiguities, such as distinguishing between regioisomers or confirming substitution patterns (e.g., phenyl vs. oxadiazole proton environments) .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Table 1 : Example elemental analysis data for a structurally related compound

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 56.97 | 57.06 |

| H | 3.42 | 3.47 |

| N | 6.85 | 6.88 |

Q. How can researchers design initial biological activity assays for this compound?

- Target selection : Prioritize kinases or enzymes implicated in diseases where quinazolinone/oxadiazole hybrids show activity (e.g., antimicrobial or anticancer targets) .

- Assay conditions : Use cell-free enzymatic assays (e.g., fluorescence-based) to measure IC₅₀ values, followed by cell viability assays (MTT or resazurin) in relevant cancer or microbial lines .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole-quinazolinone coupling step?

- Catalyst screening : Replace cesium carbonate with milder bases (e.g., K₂CO₃) or employ palladium catalysts for sp³–sp² cross-couplings, as described in ’s reductive cyclization methods .

- Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. achieved 65% yield in DMSO via prolonged reflux .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 18 hours to 2–4 hours) while maintaining yields >60% .

Q. What mechanistic insights explain contradictory bioactivity data between enzyme inhibition and cell-based assays?

- Membrane permeability : Poor solubility or efflux pump interactions may reduce intracellular bioavailability. Perform logP calculations or PAMPA assays to assess permeability .

- Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .

- Off-target effects : Use proteomics or transcriptomics to identify unintended interactions (e.g., with cytochrome P450 enzymes) .

Q. How can structure-activity relationship (SAR) studies be structured to enhance potency?

- Substitution patterns : Systematically vary the phenyl group on the oxadiazole (e.g., electron-withdrawing vs. donating groups) and compare IC₅₀ values (Table 2) .

- Scaffold hopping : Replace the benzoate ester with a methyl or tert-butyl group to evaluate steric effects on target binding .

- Pharmacophore modeling : Use docking simulations to prioritize modifications that enhance hydrogen bonding with key residues (e.g., ATP-binding pockets) .

Table 2 : Hypothetical SAR for oxadiazole substitutions (based on and )

| Substituent | Enzyme IC₅₀ (µM) | Cell IC₅₀ (µM) |

|---|---|---|

| -H | 12.3 | 45.7 |

| -NO₂ | 8.9 | 32.1 |

| -OCH₃ | 15.6 | 62.4 |

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- 2D NMR (COSY, NOESY) : Differentiate between overlapping proton signals (e.g., quinazolinone aromatic protons vs. oxadiazole CH₂ groups) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., slow evaporation from ethanol/water) .

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., amide N–H) .

Methodological Notes

- Contradiction analysis : If elemental analysis and HRMS data conflict, repeat combustion analysis or use alternative purification methods (e.g., preparative HPLC) .

- Data reproducibility : Standardize solvent removal techniques (e.g., rotary evaporation under fixed pressure/temperature) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.